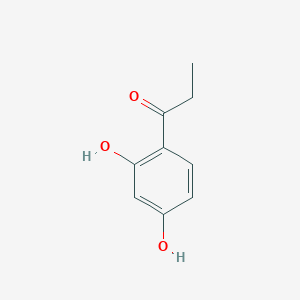

2',4'-Dihydroxypropiophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 34096. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2,4-dihydroxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-2-8(11)7-4-3-6(10)5-9(7)12/h3-5,10,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLBBBYLDTDJMNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90206630 | |

| Record name | 2',4'-Dihydroxypropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90206630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5792-36-9 | |

| Record name | 2′,4′-Dihydroxypropiophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5792-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2',4'-Dihydroxypropiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005792369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5792-36-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34096 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2',4'-Dihydroxypropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90206630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',4'-dihydroxypropiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.846 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2′,4′-Dihydroxypropiophenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UXV5BK8TF2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2',4'-Dihydroxypropiophenone: Synthesis, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

2',4'-Dihydroxypropiophenone, a member of the hydroxyketone family, is a valuable building block in organic synthesis, particularly in the preparation of various biologically active compounds. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and known biological activities. Detailed experimental protocols for its preparation via the Nencki reaction are presented, alongside a discussion of alternative synthetic routes such as the Friedel-Crafts acylation and Fries rearrangement. The guide summarizes the compound's key physical and spectral properties in structured tables and includes a detailed analysis of its potential anti-inflammatory mechanism of action through the inhibition of the Toll-like Receptor 4 (TLR4) signaling pathway, illustrated with a corresponding pathway diagram.

Introduction

This compound, also known as 4-propionylresorcinol, is an aromatic ketone characterized by a propiophenone scaffold substituted with two hydroxyl groups at the 2' and 4' positions of the phenyl ring. The presence of the phenolic hydroxyl groups and the ketone functionality makes it a versatile intermediate for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules. Its structural similarity to other naturally occurring and synthetic phenolic compounds suggests a potential for various biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory effects. This guide aims to provide a detailed technical resource for researchers and professionals working with this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, with the Nencki reaction being a prominent and well-documented approach. Other notable methods include the Friedel-Crafts acylation and the Fries rearrangement.

Nencki Reaction

The Nencki reaction provides a direct method for the acylation of phenols. In the context of this compound synthesis, resorcinol is acylated with propionic acid in the presence of a Lewis acid catalyst, typically anhydrous zinc chloride.

Experimental Protocol: Nencki Reaction for this compound [1]

-

Reagents and Materials:

-

Resorcinol (1 mole equivalent)

-

Propionic acid (1.5 mole equivalents)

-

Anhydrous Zinc Chloride (1.1 mole equivalents)

-

Concentrated Hydrochloric Acid

-

Water

-

Ice

-

Reaction vessel (e.g., three-necked round-bottom flask) equipped with a mechanical stirrer, thermometer, and reflux condenser.

-

Heating mantle

-

Beaker

-

Buchner funnel and filter paper

-

-

Procedure:

-

In a clean, dry reaction vessel, melt 1.1 mole equivalents of anhydrous zinc chloride.

-

Carefully add 1.5 mole equivalents of propionic acid to the molten zinc chloride and heat the mixture to 140°C.

-

In a separate beaker, gently melt 1 mole equivalent of resorcinol.

-

Slowly add the molten resorcinol to the zinc chloride/propionic acid mixture while stirring.

-

Increase the reaction temperature to 150-160°C and maintain for approximately 20-30 minutes.

-

Prepare a dilute hydrochloric acid solution by mixing equal volumes of concentrated hydrochloric acid and water.

-

After the reaction is complete, carefully and slowly pour the hot reaction mixture into a beaker containing crushed ice and the prepared dilute hydrochloric acid to decompose the reaction complex.

-

A solid product will precipitate. Allow the mixture to cool to room temperature.

-

Collect the crude product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with cold, dilute hydrochloric acid, followed by cold water to remove any remaining impurities.

-

The crude this compound can be further purified by recrystallization from hot water or ethanol to yield pale yellow to white crystals.

-

Logical Workflow for Nencki Reaction

Caption: Workflow for the synthesis of this compound via the Nencki reaction.

Other Synthetic Methods

-

Friedel-Crafts Acylation: This classic method involves the reaction of an aromatic compound with an acylating agent, such as an acyl chloride or anhydride, in the presence of a Lewis acid catalyst like aluminum chloride. For the synthesis of this compound, resorcinol can be acylated with propionyl chloride or propionic anhydride. The reaction is typically carried out in an inert solvent at low temperatures. However, the high reactivity of resorcinol can sometimes lead to side reactions and the formation of mixtures of products.

-

Fries Rearrangement: The Fries rearrangement is an alternative route that starts with a phenolic ester. In this case, resorcinol would first be esterified with propionic acid or its derivative to form resorcinol dipropionate. This ester is then treated with a Lewis acid catalyst (e.g., AlCl₃) at elevated temperatures, causing the acyl group to migrate from the oxygen to the carbon of the aromatic ring, yielding this compound. The regioselectivity of the rearrangement (ortho vs. para) can often be controlled by adjusting the reaction temperature.

-

Hoesch Reaction: The Hoesch reaction (also known as the Houben-Hoesch reaction) is a method for synthesizing aryl ketones from electron-rich arenes and nitriles in the presence of an acid catalyst.[2][3][4][5][6] For this compound, resorcinol could be reacted with propionitrile in the presence of a Lewis acid (like zinc chloride) and hydrogen chloride. The reaction proceeds through a ketimine intermediate which is subsequently hydrolyzed to the desired ketone.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference |

| CAS Number | 5792-36-9 | |

| Molecular Formula | C₉H₁₀O₃ | |

| Molecular Weight | 166.17 g/mol | |

| Appearance | Pale yellow to white crystalline solid | |

| Melting Point | 98-101 °C | [7] |

| Boiling Point | 178 °C at 7 mmHg | [7] |

| Solubility | Soluble in polar organic solvents like ethanol, acetone, and DMSO. Limited solubility in water and non-polar solvents. | [8][9] |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Characteristic Features |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), aromatic protons, and phenolic hydroxyl groups. The chemical shifts and coupling constants are influenced by the solvent. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons (including those bearing hydroxyl groups), and the carbons of the ethyl group. |

| FTIR (cm⁻¹) | Broad O-H stretching band (phenolic), C=O stretching (ketone), C=C stretching (aromatic ring), and C-O stretching (phenol). |

| UV-Vis | Absorption maxima in the UV region characteristic of phenolic ketones. |

Biological Activities and Signaling Pathways

While specific studies on the biological activities of this compound are limited, its structural analogs, such as 2',4'-dihydroxybenzophenone, have been shown to possess significant anti-inflammatory properties. These effects are often attributed to the inhibition of key inflammatory signaling pathways.

Anti-inflammatory Activity: Inhibition of the TLR4/MD2/NF-κB Pathway

A plausible mechanism for the anti-inflammatory action of this compound, based on studies of its analogs, is the inhibition of the Toll-like Receptor 4 (TLR4) signaling pathway.[10] This pathway is a critical component of the innate immune response and is activated by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.

Signaling Pathway Diagram: Inhibition of TLR4/MD2/NF-κB Pathway

Caption: Proposed mechanism of anti-inflammatory action of this compound via inhibition of the TLR4/MD2/NF-κB signaling pathway.

Mechanism of Action:

-

LPS Recognition: In response to a bacterial infection, LPS binds to the TLR4/MD2 receptor complex on the surface of immune cells such as macrophages.

-

Signal Transduction Cascade: This binding initiates a downstream signaling cascade, starting with the recruitment of the adaptor protein MyD88. MyD88 then activates IRAK4 (Interleukin-1 Receptor-Associated Kinase 4), which in turn activates the IKK (IκB kinase) complex.

-

NF-κB Activation: The activated IKK complex phosphorylates IκB (Inhibitor of κB), leading to its ubiquitination and subsequent degradation by the proteasome. The degradation of IκB releases the transcription factor NF-κB (Nuclear Factor-kappa B).

-

Gene Transcription: The now active NF-κB translocates to the nucleus, where it binds to specific DNA sequences and promotes the transcription of a wide range of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

-

Inhibition by this compound: It is hypothesized that this compound can interfere with this pathway, potentially by binding to the MD2 co-receptor and preventing the initial binding of LPS to the TLR4/MD2 complex.[10] This inhibition would block the entire downstream signaling cascade, leading to a reduction in the production of pro-inflammatory mediators.

Potential as a COX/LOX Inhibitor

Many phenolic compounds, including flavonoids and other plant-derived molecules, are known to inhibit the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[11][12][13][14] These enzymes are crucial in the biosynthesis of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators. The dihydroxy-substituted aromatic ring in this compound suggests that it may also possess the ability to inhibit these enzymes, contributing to its potential anti-inflammatory effects. Further enzymatic assays would be required to confirm and quantify this activity.

Conclusion

This compound is a synthetically accessible and versatile compound with significant potential for applications in medicinal chemistry and drug development. Its synthesis can be readily achieved through established methods like the Nencki reaction. The presence of reactive functional groups allows for its use as a precursor in the synthesis of more complex molecules. Based on the biological activities of its structural analogs, this compound is a promising candidate for further investigation as an anti-inflammatory agent, potentially acting through the inhibition of the TLR4/MD2/NF-κB signaling pathway and other inflammatory enzymes. This technical guide provides a foundational resource to aid researchers in the synthesis, characterization, and exploration of the biological potential of this valuable compound.

References

- 1. m.youtube.com [m.youtube.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Hoesch reaction - Wikipedia [en.wikipedia.org]

- 4. Houben-Hoesch Reaction [drugfuture.com]

- 5. organicreactions.org [organicreactions.org]

- 6. Houben-Hoesch Reaction - Chempedia - LookChem [lookchem.com]

- 7. labsolu.ca [labsolu.ca]

- 8. ziath.com [ziath.com]

- 9. By compound [wahoo.cns.umass.edu]

- 10. 2,4′-Dihydroxybenzophenone: A Promising Anti-Inflammatory Agent Targeting Toll-like Receptor 4/Myeloid Differentiation Factor 2-Mediated Mitochondrial Reactive Oxygen Species Production during Lipopolysaccharide-Induced Systemic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. phytojournal.com [phytojournal.com]

- 13. rootspress.org [rootspress.org]

- 14. researchgate.net [researchgate.net]

The Biological Activity of 2',4'-Dihydroxypropiophenone: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',4'-Dihydroxypropiophenone, also known as 4-propionylresorcinol, is a phenolic compound with a chemical structure suggestive of diverse biological activities. Its resorcinol moiety, in particular, is a well-known pharmacophore associated with antioxidant, antiseptic, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound and its closely related analogs. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into its therapeutic potential and mechanisms of action. While direct and extensive research on this compound is still emerging, this guide synthesizes the available data, including findings from structurally similar compounds, to present a holistic view of its bioactivity profile.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is one of its most promising biological attributes. Studies on structurally related compounds, such as 2',4'-dihydroxybenzaldehyde and 2',4'-dihydroxybenzophenone, provide strong evidence for its mechanism of action, which likely involves the modulation of key inflammatory pathways.

Mechanism of Action: Inhibition of Inflammatory Mediators and Signaling Pathways

The anti-inflammatory effects are likely mediated through the inhibition of pro-inflammatory enzymes and the modulation of intracellular signaling cascades. Specifically, the evidence points towards:

-

Inhibition of iNOS and COX-2: this compound is expected to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes involved in the inflammatory response. This leads to a reduction in the production of nitric oxide (NO) and prostaglandins, respectively.

-

Modulation of the TLR4/NF-κB Pathway: A crucial mechanism is the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway. Upon stimulation by lipopolysaccharide (LPS), TLR4 activation typically leads to the recruitment of adaptor proteins like MyD88, ultimately resulting in the activation of the transcription factor NF-κB. By interfering with this pathway, this compound can prevent the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes.[1]

-

MAPK Pathway Involvement: The mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade in inflammation. While direct evidence for this compound is limited, related compounds have been shown to modulate MAPK signaling, suggesting a similar potential for this molecule.

Quantitative Data

| Compound | Assay | Target/Mediator | IC50 / % Inhibition | Reference |

| 2',4'-Dihydroxybenzaldehyde | Acetic acid-induced writhing | Nociception | 86.6% inhibition at 100 mg/kg | [2] |

| 2',4'-Dihydroxybenzaldehyde | LPS-stimulated RAW264.7 cells | NO production | Significant inhibition at 0.1 mM | [2] |

| 2',4'-Dihydroxybenzophenone | LPS-stimulated RAW 264.7 cells | Pro-inflammatory mediators | Significant reduction | [1] |

Experimental Protocols

This assay assesses the ability of a compound to inhibit the production of inflammatory mediators in cultured macrophages stimulated with LPS.

Methodology:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^5 cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a pre-incubation period (e.g., 1-2 hours), LPS (e.g., 1 µg/mL) is added to stimulate the cells.

-

Incubation: The cells are incubated for a specified period (e.g., 24 hours).

-

Measurement of Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

Measurement of Cytokines: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant are quantified using ELISA kits.

-

Western Blot Analysis: To assess the expression of iNOS and COX-2, as well as the activation of NF-κB and MAPK pathways, cell lysates are prepared and subjected to Western blot analysis using specific antibodies.

This is a classic model of acute inflammation used to evaluate the in vivo anti-inflammatory activity of a compound.

Methodology:

-

Animal Model: Male Wistar rats or Swiss albino mice are typically used.

-

Grouping: Animals are divided into control, standard (e.g., indomethacin), and test groups (different doses of this compound).

-

Compound Administration: The test compound or standard drug is administered orally or intraperitoneally.

-

Induction of Edema: After a specific time (e.g., 30-60 minutes), a sub-plantar injection of carrageenan (e.g., 1% in saline) is given into the right hind paw of each animal.

-

Measurement of Paw Volume: The paw volume is measured at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Calculation of Edema Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

Anti-angiogenic Activity

The formation of new blood vessels, or angiogenesis, is a critical process in both normal physiology and in pathological conditions such as tumor growth. The ability to inhibit angiogenesis is a key target in cancer therapy.

Mechanism of Action

The anti-angiogenic effects of phenolic compounds are often attributed to their ability to interfere with the signaling of vascular endothelial growth factor (VEGF), a key regulator of angiogenesis. The proposed mechanism involves the inhibition of VEGF-induced endothelial cell proliferation, migration, and tube formation.

Quantitative Data

| Compound | Assay | IC50 | Reference |

| 2',4'-Dihydroxybenzaldehyde | Chick Chorioallantoic Membrane (CAM) Assay | 2.4 µ g/egg | [2] |

Experimental Protocol: Chick Chorioallantoic Membrane (CAM) Assay

This in vivo assay uses the highly vascularized CAM of a developing chick embryo to assess pro- or anti-angiogenic activity.

Methodology:

-

Egg Incubation: Fertilized chicken eggs are incubated at 37°C in a humidified incubator.

-

Windowing: On day 3 or 4 of incubation, a small window is made in the eggshell to expose the CAM.

-

Treatment Application: A sterile filter paper disc or a gelatin sponge impregnated with the test compound (this compound) is placed on the CAM.

-

Incubation: The eggs are returned to the incubator for a further 48-72 hours.

-

Observation and Quantification: The CAM is observed under a stereomicroscope, and the effect on blood vessel formation is quantified by counting the number of blood vessel branch points or by measuring the area of vascularization within a defined region around the disc.

Anti-nociceptive Activity

Anti-nociceptive activity refers to the reduction of sensitivity to painful stimuli. This is a key aspect of analgesic drug development.

Mechanism of Action

The anti-nociceptive effects of this compound are likely linked to its anti-inflammatory properties, particularly the inhibition of prostaglandin synthesis. Prostaglandins are known to sensitize nociceptors, thereby lowering the pain threshold. By inhibiting COX enzymes, the production of prostaglandins is reduced, leading to an analgesic effect. Another potential mechanism is the modulation of transient receptor potential vanilloid 1 (TRPV1) channels, which are key players in pain sensation.

Quantitative Data

| Compound | Assay | % Inhibition | Reference |

| 2',4'-Dihydroxybenzaldehyde | Acetic acid-induced writhing in mice | 86.6% at 100 mg/kg | [2] |

Experimental Protocol: Acetic Acid-Induced Writhing Test in Mice

This is a common screening method for peripheral analgesic activity.

Methodology:

-

Animal Model: Swiss albino mice are used.

-

Grouping and Treatment: Animals are divided into groups and treated with vehicle, a standard analgesic (e.g., aspirin), or different doses of this compound.

-

Induction of Writhing: After a set time, an intraperitoneal injection of acetic acid (e.g., 0.6%) is administered to induce a characteristic writhing response (stretching of the abdomen and hind limbs).

-

Observation: The number of writhes is counted for a specific period (e.g., 20-30 minutes) after the acetic acid injection.

-

Calculation of Inhibition: The percentage inhibition of writhing is calculated by comparing the number of writhes in the treated groups to the control group.

Antioxidant Activity

As a phenolic compound, this compound is expected to possess significant antioxidant activity. The resorcinol structure allows for the donation of hydrogen atoms to scavenge free radicals, thereby mitigating oxidative stress.

Mechanism of Action

The primary mechanism of antioxidant activity for phenolic compounds is free radical scavenging. This can be assessed using various in vitro assays.

Quantitative Data

Specific IC50 values for this compound in common antioxidant assays (DPPH, ABTS, FRAP) are not widely reported. However, its structural features strongly suggest potent antioxidant potential.

Experimental Protocols

Methodology:

-

Reagent Preparation: A solution of DPPH in methanol is prepared.

-

Reaction Mixture: Different concentrations of this compound are mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm). The decrease in absorbance indicates the radical scavenging activity.

-

Calculation: The percentage of scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

Methodology:

-

Radical Generation: The ABTS radical cation is generated by reacting ABTS with potassium persulfate.

-

Reaction Mixture: The ABTS radical solution is diluted with a buffer, and different concentrations of this compound are added.

-

Measurement: The absorbance is measured at a specific wavelength (around 734 nm) after a short incubation period.

-

Calculation: The percentage of inhibition of the ABTS radical is calculated to determine the antioxidant capacity.

Methodology:

-

FRAP Reagent: A FRAP reagent is prepared, which contains TPTZ (2,4,6-tripyridyl-s-triazine) and ferric chloride in an acetate buffer.

-

Reaction: The test compound is mixed with the FRAP reagent.

-

Measurement: The formation of a blue-colored ferrous-TPTZ complex is measured by the change in absorbance at a specific wavelength (around 593 nm).

-

Quantification: The antioxidant capacity is expressed as ferric reducing equivalents.

Antimicrobial Activity

The phenolic nature of this compound also suggests potential antimicrobial properties against a range of pathogenic bacteria and fungi.

Mechanism of Action

The antimicrobial action of phenolic compounds is often attributed to their ability to disrupt microbial cell membranes, inhibit essential enzymes, and interfere with cellular energy production.

Quantitative Data

Specific Minimum Inhibitory Concentration (MIC) values for this compound against a broad spectrum of microorganisms are not extensively documented in publicly available literature.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Methodology:

-

Microorganism Preparation: Standardized inoculums of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are prepared.

-

Broth Microdilution: A serial dilution of this compound is prepared in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Enzyme Inhibition

Derivatives of structurally similar compounds have shown inhibitory activity against specific enzymes, suggesting that this compound may also act as an enzyme inhibitor.

Potential Targets

-

Phosphodiesterases (PDEs): Derivatives of 2',4'-dihydroxyacetophenone have been identified as potent inhibitors of PDE-1 and PDE-3.[3]

-

Cyclooxygenases (COX) and Lipoxygenases (LOX): As discussed in the anti-inflammatory section, these enzymes are likely targets.

Quantitative Data

| Compound Class | Enzyme Target | IC50 Range | Reference |

| Bis-Schiff bases of 2,4-dihydroxyacetophenone | PDE-1 | 0.05 - 8.02 µM | [3] |

| Bis-Schiff bases of 2,4-dihydroxyacetophenone | PDE-3 | 0.012 - 1.01 µM | [3] |

Experimental Protocols

Methodology:

-

Enzyme and Substrate: A purified PDE enzyme (e.g., PDE1 or PDE3) and its fluorescently labeled substrate (e.g., cAMP or cGMP) are used.

-

Reaction: The enzyme, substrate, and various concentrations of the inhibitor (this compound) are incubated together.

-

Detection: The enzymatic reaction is stopped, and the amount of fluorescent product is measured using a fluorescence plate reader.

-

Calculation: The percentage of inhibition is calculated, and the IC50 value is determined.

Methodology:

-

Enzyme Preparation: Purified COX-1 and COX-2 enzymes are used.

-

Reaction Mixture: The enzyme is pre-incubated with the inhibitor (this compound) before the addition of the substrate, arachidonic acid.

-

Product Measurement: The production of prostaglandins (e.g., PGE2) is measured using an ELISA kit or by LC-MS.

-

Calculation: The IC50 value for the inhibition of each COX isoform is determined.

Conclusion

This compound is a phenolic compound with a compelling profile of potential biological activities, including anti-inflammatory, anti-angiogenic, anti-nociceptive, antioxidant, and antimicrobial effects. While much of the detailed mechanistic and quantitative data is derived from structurally similar analogs, the collective evidence strongly suggests that this molecule warrants further investigation as a potential therapeutic agent. Its likely ability to modulate key inflammatory pathways such as NF-κB and to inhibit enzymes like COX and LOX makes it a particularly interesting candidate for the development of new treatments for a variety of inflammatory conditions. This technical guide provides a foundational resource for researchers to design and execute further studies to fully elucidate the pharmacological potential of this compound. Future research should focus on obtaining specific quantitative data for the parent compound and confirming its direct effects on the proposed signaling pathways and molecular targets.

References

- 1. 2,4′-Dihydroxybenzophenone: A Promising Anti-Inflammatory Agent Targeting Toll-like Receptor 4/Myeloid Differentiation Factor 2-Mediated Mitochondrial Reactive Oxygen Species Production during Lipopolysaccharide-Induced Systemic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of Chitooligosaccharides on TLR2/NF-κB Signaling in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Multifaceted Potential of 2',4'-Dihydroxypropiophenone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2',4'-dihydroxypropiophenone represent a versatile class of phenolic compounds that have garnered significant interest in medicinal chemistry. Their core structure provides a valuable scaffold for the synthesis of novel therapeutic agents with a broad spectrum of biological activities. This technical guide offers a comprehensive overview of the synthesis, potential applications, and underlying mechanisms of action of these derivatives, with a focus on their anticancer, anti-inflammatory, and enzyme-inhibitory properties. Detailed experimental protocols, quantitative biological data, and visualizations of key signaling pathways are presented to facilitate further research and drug development in this promising area.

Synthesis of this compound Derivatives

The synthesis of derivatives based on the this compound scaffold often involves multi-step reactions to introduce various functional groups and enhance biological activity. A common strategy involves the initial synthesis of a chalcone or a Schiff base, which can then be further modified.

Experimental Protocol: Synthesis of a Chalcone Derivative

This protocol outlines the synthesis of (E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one, a chalcone derivative, via a Claisen-Schmidt condensation reaction.[1]

Materials:

-

2,4-dihydroxyacetophenone (0.01 mol)

-

4-hydroxybenzaldehyde (0.01 mol)

-

Ethanol (25 ml)

-

60% aqueous Sodium Hydroxide (NaOH) solution (10 ml)

-

1M aqueous Hydrochloric Acid (HCl)

-

Methanol-water system for crystallization

-

Round-bottomed flask (100 ml) with condenser

-

Water bath

-

Magnetic stirrer

-

Filtration apparatus

-

Oven

Procedure:

-

In a 100 ml round-bottomed flask equipped with a condenser, dissolve 0.01 mol of 2,4-dihydroxyacetophenone and 0.01 mol of 4-hydroxybenzaldehyde in 25 ml of ethanol.

-

Add 10 ml of 60% aqueous NaOH solution to the mixture as a catalyst.

-

Place the flask in a water bath and reflux the reaction mixture for 3 hours with constant stirring.

-

After reflux, cool the reaction mixture to room temperature.

-

Acidify the reaction mass to a pH of 1 using 1M aqueous HCl.

-

Filter the separated solid product and wash it thoroughly with distilled water until the filtrate is neutral.

-

Dry the product in an oven at 50°C.

-

Crystallize the crude product from a methanol-water system to obtain the pure chalcone.

Characterization: The structure of the synthesized compound can be confirmed using various spectroscopic techniques, including UV-Vis, FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry.[1]

Potential Applications and Biological Activities

Anticancer Activity

Derivatives of this compound and related chalcones have demonstrated significant potential as anticancer agents. One of the key mechanisms of action is the inhibition of Heat Shock Protein 90 (Hsp90).

Mechanism of Action: Hsp90 Inhibition

Hsp90 is a molecular chaperone that is crucial for the stability and function of numerous oncogenic proteins, including ERBB2, C-RAF, CDK4, and AKT/PKB.[2] By inhibiting the ATPase activity of Hsp90, these derivatives lead to the degradation of these client proteins, ultimately resulting in the disruption of multiple signaling pathways essential for tumor growth and survival.[2][3]

Quantitative Data: Anticancer Activity

The cytotoxic effects of various chalcone derivatives have been evaluated against different cancer cell lines using the MTT assay.

| Compound ID | Derivative Structure/Name | Cell Line | IC₅₀ (µM) |

| 1 | 4′-O-caproylated-DMC | SH-SY5Y | 5.20[4] |

| 2 | 4′-O-methylated-DMC | SH-SY5Y | 7.52[4] |

| 3 | 4′-O-benzylated-DMC | A-549 | 9.99[4] |

| 4 | 4′-O-benzylated-DMC | FaDu | 13.98[4] |

| 5 | Chalcone Derivative 5 | AGS | < 1.0 µg/mL |

| 6 | Chalcone Derivative 7 | HL-60 | < 1.57 µg/mL |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][6]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[5][6]

Materials:

-

Cancer cell lines (e.g., A549, MCF-7)

-

Culture medium

-

96-well plates

-

Test compound (this compound derivative)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for attachment.

-

Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.[5]

-

Formazan Solubilization: Carefully remove the MTT solution and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5][6]

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Anti-inflammatory Activity

Certain derivatives of this compound and related benzophenones exhibit potent anti-inflammatory effects by targeting the Toll-like receptor 4 (TLR4) signaling pathway.

Mechanism of Action: TLR4/MD2 Pathway Inhibition

Lipopolysaccharide (LPS), a component of Gram-negative bacteria, activates the TLR4 signaling pathway, leading to the production of pro-inflammatory cytokines. This activation involves the formation of a complex between TLR4 and its co-receptor, myeloid differentiation factor 2 (MD2).[7] Some dihydroxybenzophenone derivatives can occupy the hydrophobic pocket of MD2, thereby blocking the dimerization of TLR4 and inhibiting downstream signaling through both MyD88-dependent and MyD88-independent pathways.[7][8] This leads to a reduction in the expression of pro-inflammatory mediators such as iNOS, TNF-α, and IL-12.[7]

Quantitative Data: Anti-inflammatory and Related Activities

| Compound | Assay | Result |

| 2,4-dihydroxybenzaldehyde (DHD) | Chick chorioallantoic membrane (CAM) angiogenesis | IC₅₀ = 2.4 µ g/egg [9] |

| 2,4-dihydroxybenzaldehyde (DHD) | Acetic acid-induced writhing in mice (10 mg/kg) | 48.4% inhibition[9] |

| 2,4-dihydroxybenzaldehyde (DHD) | Acetic acid-induced writhing in mice (30 mg/kg) | 64.3% inhibition[9] |

| 2,4-dihydroxybenzaldehyde (DHD) | Acetic acid-induced writhing in mice (100 mg/kg) | 86.6% inhibition[9] |

Enzyme Inhibitory Activity

Derivatives of this compound have been identified as potent inhibitors of various enzymes, including phosphodiesterases (PDEs), α-glycosidase, carbonic anhydrases, and acetylcholinesterase.

Quantitative Data: Enzyme Inhibition

| Derivative Class | Target Enzyme | Kᵢ (µM) | IC₅₀ (µM) |

| Acetophenone derivatives | α-glycosidase | 167.98 ± 25.06 to 304.36 ± 65.45 | - |

| Acetophenone derivatives | hCA I | 555.76 ± 56.07 to 1,043.66 ± 98.78 | - |

| Acetophenone derivatives | hCA II | 598.63 ± 90.04 to 945.76 ± 74.50 | - |

| Acetophenone derivatives | Acetylcholinesterase (AChE) | 71.34 ± 11.25 to 143.75 ± 31.27 | - |

| Acetophenone derivatives | Tyrosinase | - | 73.65-101.13 |

| Bis-Schiff bases of 2,4-dihydroxyacetophenone | Phosphodiesterase-1 (PDE-1) | - | 0.05 ± 0.11 to 8.02 ± 1.03[10] |

| Bis-Schiff bases of 2,4-dihydroxyacetophenone | Phosphodiesterase-3 (PDE-3) | - | 0.012 ± 0.32 to 1.01 ± 0.22[10] |

Experimental Protocol: Phosphodiesterase (PDE) Inhibition Assay (Fluorescence Polarization)

This protocol describes a generic fluorescence polarization (FP)-based assay for measuring PDE inhibitory activity.[11][12]

Principle: The assay is based on the competition between a fluorescently labeled cyclic nucleotide (e.g., FAM-cAMP) and an unlabeled cyclic nucleotide for the PDE active site. The enzymatic product, a fluorescently labeled monophosphate, is bound by a binding agent, resulting in a high FP signal. An inhibitor will reduce enzyme activity, leading to less product and a lower FP signal.[11]

Materials:

-

Recombinant PDE enzyme (e.g., PDE1, PDE3)

-

Fluorescently labeled substrate (e.g., FAM-cAMP)

-

PDE Assay Buffer

-

Binding Agent

-

Test compound (this compound derivative)

-

96-well black microplate

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Compound Dilution: Prepare a serial dilution of the test compound in a suitable solvent (e.g., DMSO).

-

Assay Setup: Add the diluted test compound to the wells of a black microplate. Include positive (no inhibitor) and negative (known potent inhibitor) controls.

-

Enzyme Addition: Add the diluted PDE enzyme solution to each well. Incubate for approximately 15 minutes at room temperature to allow for inhibitor binding.[12]

-

Reaction Initiation: Add the fluorescently labeled substrate to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding the binding agent to all wells.

-

Signal Stabilization: Incubate for an additional 30 minutes to allow the binding to stabilize.[12]

-

Data Acquisition: Read the fluorescence polarization of each well using a microplate reader.

-

Data Analysis: Calculate the percentage of PDE inhibition for each compound concentration and determine the IC₅₀ value.

Antimicrobial Activity

Various derivatives of this compound have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.

Quantitative Data: Antimicrobial Activity (MIC)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) |

| Dihydropyrimidinone derivatives | Gram-positive cocci | 0.16–80[13] |

| Dihydropyrimidinone derivatives | Gram-negative bacilli | 23.2–80[13] |

| Furan-derived chalcones (2a, 2b, 2c) | Staphylococcus aureus | 256[14] |

| Furan-derived chalcones (2a, 2c) | Escherichia coli | 512-1024[14] |

| 3,4-dihydroxyphenyl-thiazole-coumarin hybrids | Pseudomonas aeruginosa | 15.62–31.25[15] |

| 3,4-dihydroxyphenyl-thiazole-coumarin hybrids | Enterococcus faecalis | 15.62–31.25[15] |

| 3,4-dihydroxyphenyl-thiazole-coumarin hybrids | Staphylococcus aureus | 62.5–125[15] |

| 3,4-dihydroxyphenyl-thiazole-coumarin hybrids | Candida albicans | 15.62[15] |

Conclusion

The derivatives of this compound constitute a promising class of compounds with a diverse array of biological activities. Their potential as anticancer, anti-inflammatory, enzyme-inhibitory, and antimicrobial agents warrants continued investigation. The synthetic accessibility of this scaffold allows for the generation of large libraries of compounds for structure-activity relationship studies, which can further optimize their therapeutic potential. The detailed protocols and mechanistic insights provided in this guide aim to serve as a valuable resource for researchers dedicated to the discovery and development of novel therapeutics based on the this compound core structure.

References

- 1. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 2. Targeting of multiple signalling pathways by heat shock protein 90 molecular chaperone inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting multiple signal transduction pathways through inhibition of Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 7. 2,4′-Dihydroxybenzophenone: A Promising Anti-Inflammatory Agent Targeting Toll-like Receptor 4/Myeloid Differentiation Factor 2-Mediated Mitochondrial Reactive Oxygen Species Production during Lipopolysaccharide-Induced Systemic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Network Viewer for NDEx [ndexbio.org]

- 9. biomolther.org [biomolther.org]

- 10. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Dihydropyrimidinones Against Multiresistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-pyrazoline Derivatives [mdpi.com]

- 15. Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation | MDPI [mdpi.com]

Unveiling 2',4'-Dihydroxypropiophenone: A Technical Guide to Its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',4'-Dihydroxypropiophenone is a phenolic compound of interest within the scientific community for its potential applications in various research and development sectors. This technical guide provides an in-depth exploration of the natural sources of this compound and detailed methodologies for its isolation. While direct plant sources remain elusive in current literature, promising avenues have been identified in the fungal kingdom, particularly with the discovery of a closely related methoxylated analog. This guide will delve into the known biosynthetic pathways, present detailed experimental protocols for extraction and purification, and offer insights into potential future research directions.

Natural Sources: A Fungal Lead

Current scientific literature does not point to a definitive plant species that produces this compound. However, significant research has identified the filamentous fungus Aspergillus oryzae as a producer of a structurally similar compound, 2',4'-dihydroxy-3'-methoxypropiophenone .[1][2] This discovery opens up a promising avenue for obtaining the target molecule, either through direct isolation if the non-methoxylated form is also present in the fungal culture, or via subsequent chemical or enzymatic demethylation of its methoxylated counterpart.

Aspergillus oryzae, a fungus with a long history in traditional food fermentation, possesses numerous polyketide synthase (PKS) gene clusters, many of which are yet to be fully characterized.[1][2] Research has shown that specific PKS gene clusters in A. oryzae are responsible for the biosynthesis of 2',4'-dihydroxy-3'-methoxypropiophenone.[1][2]

Biosynthesis of Propiophenone Derivatives in Aspergillus oryzae

The biosynthesis of 2',4'-dihydroxy-3'-methoxypropiophenone in Aspergillus oryzae has been elucidated through genetic and metabolic analysis.[1][2] This pathway involves a series of enzymatic reactions orchestrated by a dedicated gene cluster. Understanding this pathway is crucial for optimizing the production of the desired propiophenone derivatives.

Below is a diagram illustrating the proposed biosynthetic pathway leading to the formation of 2',4'-dihydroxy-3'-methoxypropiophenone in Aspergillus oryzae.

Caption: Proposed biosynthetic pathway of 2',4'-dihydroxy-3'-methoxypropiophenone in Aspergillus oryzae.

Isolation and Purification Protocols

While a specific protocol for the isolation of this compound from a natural source is not yet established in the literature, a general workflow can be adapted from methodologies used for the extraction of secondary metabolites from fungal cultures. The following protocols are based on established techniques for Aspergillus oryzae and can be optimized for the isolation of propiophenone derivatives.

I. Cultivation of Aspergillus oryzae

Objective: To produce a culture of Aspergillus oryzae that is actively synthesizing the desired secondary metabolites.

Materials:

-

Aspergillus oryzae strain (e.g., RIB40)

-

Malt Extract Agar (MEA) or other suitable solid or liquid media[3]

-

Sterile petri dishes or flasks

-

Incubator

Protocol:

-

Prepare the desired culture medium (solid or liquid) according to standard microbiological protocols.

-

Inoculate the sterile medium with spores or mycelia of Aspergillus oryzae.

-

Incubate the cultures at an appropriate temperature (typically 25-30 °C) for a period of 7-14 days, or until sufficient biomass and secondary metabolite production is achieved.[3]

II. Extraction of Secondary Metabolites

Objective: To extract the crude mixture of secondary metabolites, including propiophenone derivatives, from the fungal culture.

Materials:

-

Fungal biomass and/or culture filtrate

-

Organic solvents (e.g., ethyl acetate, methanol, chloroform)

-

Erlenmeyer flasks

-

Shaker

-

Filtration apparatus (e.g., Büchner funnel, filter paper)

-

Rotary evaporator

Protocol:

-

If using a solid culture, harvest the fungal mycelium and the agar medium. If using a liquid culture, separate the mycelium from the culture broth by filtration.

-

The fungal biomass can be freeze-dried and ground to a fine powder to increase the surface area for extraction.

-

Suspend the fungal material (and/or the culture filtrate) in a suitable organic solvent such as ethyl acetate.[3]

-

Agitate the mixture on a shaker for 24-48 hours at room temperature to facilitate the extraction of secondary metabolites.

-

Separate the organic extract from the solid residue by filtration.

-

Concentrate the crude extract in vacuo using a rotary evaporator to obtain a concentrated residue.

III. Chromatographic Purification

Objective: To isolate and purify this compound or its methoxylated analog from the crude extract.

Materials:

-

Crude extract

-

Silica gel for column chromatography

-

Solvent systems for elution (e.g., hexane-ethyl acetate gradients, chloroform-methanol gradients)

-

Thin-Layer Chromatography (TLC) plates and developing chamber

-

High-Performance Liquid Chromatography (HPLC) system (preparative or semi-preparative) with a suitable column (e.g., C18)

Protocol:

-

Column Chromatography:

-

Dissolve the crude extract in a minimal amount of a suitable solvent.

-

Adsorb the extract onto a small amount of silica gel.

-

Prepare a silica gel column packed with a non-polar solvent (e.g., hexane).

-

Load the adsorbed sample onto the top of the column.

-

Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).

-

Collect fractions and monitor the separation using TLC.

-

Combine fractions containing the compound of interest based on their TLC profiles.

-

-

High-Performance Liquid Chromatography (HPLC):

-

For final purification, subject the enriched fractions from column chromatography to preparative or semi-preparative HPLC.

-

Use a suitable mobile phase (e.g., a gradient of methanol or acetonitrile in water) and a C18 column.

-

Monitor the elution profile with a UV detector at an appropriate wavelength.

-

Collect the peak corresponding to the desired propiophenone.

-

Verify the purity of the isolated compound using analytical HPLC and characterize its structure using spectroscopic methods (NMR, MS).

-

Below is a generalized workflow for the isolation process.

Caption: General workflow for the isolation of propiophenones from fungal culture.

Quantitative Data

Currently, there is a lack of published quantitative data specifically detailing the yield and purity of this compound from natural sources. Research on the biosynthesis of 2',4'-dihydroxy-3'-methoxypropiophenone in Aspergillus oryzae provides a foundation for future studies to quantify production levels through metabolic engineering and optimization of culture conditions.

Future Outlook and Research Directions

The identification of a methoxylated analog of this compound in Aspergillus oryzae presents several exciting research opportunities:

-

Screening for the Non-Methoxylated Compound: A thorough metabolic profiling of Aspergillus oryzae and other related fungal species could reveal the presence of this compound itself.

-

Enzymatic Demethylation: Investigating the use of demethylating enzymes to convert the more readily available 2',4'-dihydroxy-3'-methoxypropiophenone into the target compound could be a viable and environmentally friendly synthetic route.

-

Bioactivity and Signaling Pathways: Once isolated in sufficient quantities, this compound can be screened for various biological activities. Subsequent studies can then focus on elucidating the underlying signaling pathways through which it exerts its effects. Research on related dihydroxybenzaldehyde and benzophenone derivatives suggests potential anti-inflammatory and other pharmacological activities.[4][5][6]

Conclusion

While the direct natural isolation of this compound from a plant source remains to be documented, the fungal kingdom, particularly Aspergillus oryzae, has emerged as a highly promising area of investigation. The biosynthesis of a closely related methoxylated propiophenone in this fungus provides a solid starting point for obtaining the target molecule. The detailed protocols and workflows presented in this guide offer a framework for researchers to pursue the isolation and further study of this intriguing phenolic compound, paving the way for the exploration of its potential biological activities and applications.

References

- 1. medicineinnovates.com [medicineinnovates.com]

- 2. Discovery of the 2,4'-Dihydroxy-3'-methoxypropiophenone Biosynthesis Genes in Aspergillus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comprehensive Secondary Metabolite Profiling Toward Delineating the Solid and Submerged-State Fermentation of Aspergillus oryzae KCCM 12698 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,4′-Dihydroxybenzophenone: A Promising Anti-Inflammatory Agent Targeting Toll-like Receptor 4/Myeloid Differentiation Factor 2-Mediated Mitochondrial Reactive Oxygen Species Production during Lipopolysaccharide-Induced Systemic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation on Pharmacological Activities of 2,4-Dihydroxybenzaldehyde [biomolther.org]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Thermochemical Properties of 2',4'-Dihydroxypropiophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermochemical properties of 2',4'-Dihydroxypropiophenone (CAS 5792-36-9). Due to the limited availability of direct experimental thermochemical data for this specific compound in publicly accessible literature, this document presents estimated values based on established computational methods for a structurally related isomer, 2',5'-Dihydroxypropiophenone. Furthermore, it details the standard experimental protocols for determining key thermochemical parameters, including enthalpy of formation, heat capacity, and entropy. This guide also includes workflows for the synthesis and analysis of related compounds, visualized using the DOT language, to provide a practical framework for researchers in the field.

Introduction

This compound, also known as 4-propionylresorcinol, is an organic compound with applications in various chemical syntheses. A thorough understanding of its thermochemical properties is essential for process development, safety analysis, and computational modeling in drug discovery and materials science. Thermochemical data, such as the enthalpy of formation, heat capacity, and entropy, govern the energy balance of reactions, phase transitions, and the stability of the molecule.

Physicochemical and Estimated Thermochemical Properties

Table 1: Physicochemical Properties of this compound and Estimated Thermochemical Data for 2',5'-Dihydroxypropiophenone

| Property | Value for this compound | Estimated Value for 2',5'-Dihydroxypropiophenone | Unit | Reference(s) |

| Molecular Formula | C₉H₁₀O₃ | C₉H₁₀O₃ | - | [1][2][3] |

| Molecular Weight | 166.17 | 166.17 | g/mol | [1][2][3] |

| Melting Point | 95-98 | 490.98 (Joback Method) | °C | [4] |

| Boiling Point | 178 (at 7 mmHg) | 647.11 (Joback Method) | °C | [4] |

| Standard Enthalpy of Formation (gas, hf) | Not Available | -459.76 | kJ/mol | [5] |

| Standard Gibbs Free Energy of Formation (gas, gf) | Not Available | -300.85 | kJ/mol | [5] |

| Enthalpy of Fusion (hfus) | Not Available | 26.27 | kJ/mol | [5] |

| Enthalpy of Vaporization (hvap) | Not Available | 70.68 | kJ/mol | [5] |

| Ideal Gas Heat Capacity (Cp,gas) | Not Available | See Table 2 | J/mol·K | [5] |

Table 2: Estimated Temperature-Dependent Ideal Gas Heat Capacity (Cp,gas) for 2',5'-Dihydroxypropiophenone

| Temperature (K) | Cp,gas (J/mol·K) |

| 647.11 | 324.57 |

| 687.16 | 334.36 |

| 727.22 | 343.48 |

| 767.27 | 352.06 |

| 807.33 | 360.27 |

| 847.38 | 368.23 |

| 887.44 | 376.10 |

| Data obtained from the Joback Method.[5] |

Experimental Protocols for Thermochemical Analysis

The determination of thermochemical properties is primarily achieved through calorimetric techniques. Below are detailed methodologies for key experiments.

The standard enthalpy of formation (ΔfH°) is often determined indirectly from the enthalpy of combustion (ΔcH°), which is measured experimentally using bomb calorimetry.

Experimental Protocol: Bomb Calorimetry

-

Sample Preparation: A precisely weighed pellet (typically 0.5 - 1.0 g) of the sample (e.g., this compound) is placed in a crucible within a high-pressure stainless steel vessel, the "bomb." A fuse wire is positioned to be in contact with the sample.

-

Calorimeter Setup: The bomb is sealed and pressurized with pure oxygen to approximately 25-30 atm. It is then submerged in a known quantity of water in an insulated container (the calorimeter). A stirrer ensures uniform temperature distribution in the water, and a high-precision thermometer records the temperature.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

-

Calculation:

-

The heat released by the combustion (q_reaction) is absorbed by the water and the calorimeter. This is calculated using the equation: q_reaction = - (C_calorimeter * ΔT) where C_calorimeter is the heat capacity of the calorimeter (determined by combusting a standard substance like benzoic acid) and ΔT is the change in temperature.

-

The molar enthalpy of combustion (ΔcH°) is then calculated by dividing q_reaction by the number of moles of the sample.

-

The standard enthalpy of formation (ΔfH°) is calculated using Hess's Law: ΔfH°(sample) = ΣΔfH°(products) - ΣΔfH°(reactants) For the combustion of C₉H₁₀O₃: C₉H₁₀O₃(s) + 10.5 O₂(g) → 9 CO₂(g) + 5 H₂O(l) ΔfH°(C₉H₁₀O₃) = [9 * ΔfH°(CO₂, g) + 5 * ΔfH°(H₂O, l)] - ΔcH°(C₉H₁₀O₃) The standard enthalpies of formation for CO₂ and H₂O are well-established values.[6]

-

Differential Scanning Calorimetry (DSC) is a primary technique for measuring the heat capacity of a substance.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: A small, accurately weighed sample (5-10 mg) of this compound is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed to ramp the temperature over a desired range at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

-

Measurement: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature. Three runs are typically performed:

-

A baseline run with two empty pans.

-

A run with a sapphire standard (of known heat capacity).

-

A run with the sample.

-

-

Calculation: The heat capacity (Cp) of the sample is calculated by comparing the heat flow difference between the sample and the baseline with the heat flow difference of the sapphire standard, according to the following equation: Cp(sample) = Cp(standard) * (DSC_sample / DSC_standard) * (mass_standard / mass_sample)

Mandatory Visualizations

The following diagram illustrates a general workflow for the synthesis of a dihydroxy aromatic ketone, such as 2',4'-dihydroxyacetophenone, which is structurally similar to the target compound. This process is based on the Friedel-Crafts acylation reaction.[7]

Caption: Synthesis workflow for this compound.

This diagram outlines the logical flow of an experiment to determine the enthalpy of a reaction using a coffee-cup calorimeter, a common method in educational and research settings.[8][9]

Caption: Experimental workflow for reaction calorimetry.

The analysis of polar phenolic compounds like dihydroxypropiophenones by Gas Chromatography-Mass Spectrometry (GC-MS) often requires a derivatization step to increase volatility. The following workflow illustrates this process.[10]

Caption: GC-MS analysis workflow with derivatization.

Conclusion

This technical guide has compiled the available physicochemical data for this compound and provided estimated thermochemical values based on a closely related isomer to bridge the current data gap. The detailed experimental protocols for calorimetry and DSC offer a practical basis for researchers aiming to perform their own measurements to obtain definitive thermochemical data. The visualized workflows for synthesis and analysis further provide a comprehensive operational context for working with this and similar compounds. The continued investigation and experimental determination of the thermochemical properties of this compound are encouraged to refine the data presented herein and to support its application in scientific and industrial research.

References

- 1. This compound | C9H10O3 | CID 79856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 5792-36-9 [chemicalbook.com]

- 3. labsolu.ca [labsolu.ca]

- 4. This compound CAS#: 5792-36-9 [m.chemicalbook.com]

- 5. chemeo.com [chemeo.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. JPS5965039A - Preparation of 2,4-dihydroxyacetophenone - Google Patents [patents.google.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. benchchem.com [benchchem.com]

Quantum Chemical Calculations for 2',4'-Dihydroxypropiophenone: A Technical Guide

Introduction

2',4'-Dihydroxypropiophenone (C₉H₁₀O₃) is a phenolic compound belonging to the propiophenone family.[1][2] Its structure, featuring a benzene ring substituted with two hydroxyl groups and a propanoyl group, makes it a subject of interest for its potential biological activities and applications in drug discovery and materials science. Quantum chemical calculations offer a powerful, non-experimental approach to elucidate the molecular properties of such compounds at the atomic level.[3] By employing methods like Density Functional Theory (DFT), researchers can predict molecular geometry, spectroscopic signatures, electronic properties, and reactivity, providing insights that are crucial for understanding its mechanism of action and for designing new therapeutic agents.[4][5]

This technical guide provides a comprehensive overview of the theoretical and experimental methodologies for studying this compound. It is intended for researchers, scientists, and drug development professionals who wish to apply computational chemistry techniques to characterize phenolic compounds.

Computational Methodology

The foundation of modern quantum chemical calculations for organic molecules lies in Density Functional Theory (DFT).[6] DFT methods are known for providing a good balance between computational cost and accuracy, making them suitable for molecules of this size.[7][8]

Software: The calculations described herein are typically performed using the Gaussian suite of programs, a widely used software package in computational chemistry.

Theoretical Model: The B3LYP hybrid functional is a popular and well-validated choice for organic molecules.[9][10] It combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This functional has been shown to yield reliable results for geometries, vibrational frequencies, and electronic properties of phenolic compounds.[4][6]

Basis Set: A crucial aspect of the calculation is the choice of the basis set, which describes the atomic orbitals. For a molecule like this compound, the Pople-style 6-311++G(d,p) basis set is recommended for high accuracy.[11]

-

6-311: A triple-zeta valence basis set, providing more flexibility for describing the valence electrons.

-

++G: Includes diffuse functions on both heavy atoms and hydrogen, which are important for describing anions and systems with lone pairs, such as the oxygen atoms in the hydroxyl groups.

-

(d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for a more accurate description of bonding and non-spherical electron density.

The computational process begins with the optimization of the molecular geometry to find the lowest energy conformation. Following optimization, frequency calculations are performed at the same level of theory to confirm that the structure is a true minimum (no imaginary frequencies) and to obtain theoretical vibrational spectra. Further calculations can then be performed on the optimized geometry to determine electronic properties and NMR chemical shifts.

Data Analysis and Presentation

A systematic presentation of the calculated data is essential for interpretation and comparison with experimental results.

Optimized Geometrical Parameters

| Parameter | Atom Pair/Triplet | Calculated Value (Å or °) |

| Bond Length | C=O | 1.24 |

| C-C (ring) | 1.39 - 1.41 | |

| C-O (hydroxyl) | 1.36 | |

| O-H | 0.97 | |

| C-C (propyl) | 1.52 | |

| Bond Angle | C-C-C (ring) | 118 - 121 |

| C-C=O | 120 | |

| C-O-H | 109 | |

| Illustrative data based on similar phenolic ketones. |

Vibrational Frequencies

Calculated vibrational frequencies correspond to the different modes of vibration in the molecule and can be directly compared to experimental FT-IR and Raman spectra. It is standard practice to scale the calculated frequencies by a factor (typically ~0.96 for B3LYP) to account for anharmonicity and other systematic errors.[12]

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental FT-IR (cm⁻¹) | Assignment |

| ν(O-H) | 3400 - 3600 | Broad band ~3300 | Hydroxyl group stretching |

| ν(C-H) aromatic | 3050 - 3150 | ~3100 | Aromatic C-H stretching |

| ν(C-H) aliphatic | 2900 - 3000 | ~2950 | Propyl group C-H stretching |

| ν(C=O) | 1640 | ~1650 | Carbonyl stretching |

| ν(C=C) aromatic | 1500 - 1600 | ~1580, 1500 | Aromatic ring stretching |

| δ(O-H) | 1350 | ~1360 | Hydroxyl group bending |

| Illustrative data based on typical values for phenolic ketones. |

Electronic Properties

The electronic properties of the molecule are crucial for understanding its reactivity and potential as a drug candidate. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

| Property | Calculated Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

| Ionization Potential | 6.5 eV |

| Electron Affinity | 0.8 eV |

| Dipole Moment | 2.5 Debye |

| Illustrative data based on calculations for similar phenolic compounds. |

NMR Chemical Shifts

The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. These can be compared to experimental ¹H and ¹³C NMR spectra. Tetramethylsilane (TMS) is typically used as a reference standard for both calculations and experiments.

| Atom | Calculated ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Calculated ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |

| C=O | 205 | ~204 | - | - |

| C-OH (C2') | 162 | ~162 | - | - |

| C-OH (C4') | 165 | ~165 | - | - |

| Aromatic C | 105 - 135 | ~103-133 | 6.3 - 7.7 | ~6.4 - 7.6 |

| -CH₂- | 36 | ~37 | 2.9 | ~2.9 |

| -CH₃ | 8 | ~9 | 1.1 | ~1.2 |

| -OH | - | - | 9.7, 12.5 | ~9.8, 12.4 |

| Illustrative data based on typical values for substituted propiophenones. |

Experimental Validation Protocols

Experimental data is essential to validate and benchmark the results of quantum chemical calculations.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups in a molecule by measuring the absorption of infrared radiation.[13][14]

-

Sample Preparation: For a solid sample like this compound, the KBr pellet method is commonly used.[15][16]

-

Thoroughly dry IR-grade potassium bromide (KBr) to remove any absorbed water.

-

In an agate mortar, grind 1-2 mg of the sample into a fine powder.

-

Add approximately 100-200 mg of the dry KBr to the mortar and mix thoroughly with the sample.

-

Place the mixture into a pellet-pressing die and apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Place the KBr pellet in the sample holder and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.[17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.[18][19][20]

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is important as it can affect the chemical shifts of labile protons, such as those in the hydroxyl groups.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum to identify the proton environments.

-

Acquire a ¹³C NMR spectrum, often using proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

-

Additional 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to establish connectivity between protons and carbons, further confirming the structure.

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like aromatic ketones.[21][22][23][24]

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a suitable UV-transparent solvent, such as ethanol or methanol.

-

Prepare a series of dilutions from the stock solution to determine the molar absorptivity.

-

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent to serve as a reference.

-

Fill another cuvette with the sample solution.

-

Scan a range of wavelengths (e.g., 200-500 nm) to obtain the absorption spectrum and identify the wavelength(s) of maximum absorbance (λ_max).

-

Visualization of Workflows and Relationships

Diagrams created using Graphviz can effectively illustrate complex workflows and relationships.

Caption: Computational and Experimental Workflow for Molecular Characterization.

Caption: Relationship between Theoretical Calculations and Experimental Validation.

Caption: Hypothetical Signaling Pathway Inhibition by this compound.

Conclusion

The integrated approach of combining high-level quantum chemical calculations with experimental validation provides a robust framework for the in-depth characterization of this compound. DFT calculations offer predictive power for molecular structure, spectroscopic properties, and electronic behavior, which can guide experimental design and interpretation. Conversely, experimental data from FT-IR, NMR, and UV-Vis spectroscopy are indispensable for validating the theoretical models. This synergistic strategy is invaluable for fundamental research and is a cornerstone of modern drug discovery, enabling a detailed understanding of molecular properties and facilitating the rational design of novel therapeutic agents.

References

- 1. This compound | C9H10O3 | CID 79856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. labsolu.ca [labsolu.ca]

- 3. Quantum chemical parameters predict phenol derivatives' MIC. [wisdomlib.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]